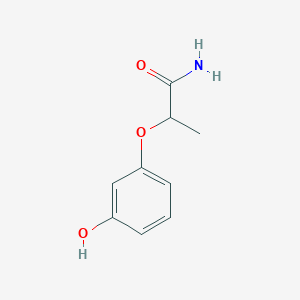
2-(3-羟基苯氧基)丙酰胺
描述
2-(3-Hydroxyphenoxy)propanamide is an organic compound with the molecular formula C9H11NO3. It is a derivative of propanamide, featuring a hydroxyphenoxy group attached to the second carbon of the propanamide backbone.
科学研究应用
2-(3-Hydroxyphenoxy)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 2-(3-Hydroxyphenoxy)propanamide are currently unknown. This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 . .
生化分析
Biochemical Properties
2-(3-Hydroxyphenoxy)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetyl-coenzyme A carboxylase, an enzyme involved in fatty acid biosynthesis. This interaction inhibits the enzyme’s activity, leading to a decrease in fatty acid production. Additionally, 2-(3-Hydroxyphenoxy)propanamide has been shown to bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
2-(3-Hydroxyphenoxy)propanamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is mediated through the activation of specific signaling pathways, such as the p53 pathway, which regulates cell cycle and apoptosis. Furthermore, 2-(3-Hydroxyphenoxy)propanamide affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 2-(3-Hydroxyphenoxy)propanamide involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 2-(3-Hydroxyphenoxy)propanamide binds to the active site of acetyl-coenzyme A carboxylase, inhibiting its activity and reducing fatty acid synthesis. Additionally, the compound can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular metabolism. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Hydroxyphenoxy)propanamide can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-(3-Hydroxyphenoxy)propanamide is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the compound’s degradation and a decrease in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that 2-(3-Hydroxyphenoxy)propanamide can have sustained effects on cellular function, including prolonged inhibition of fatty acid synthesis and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(3-Hydroxyphenoxy)propanamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit fatty acid synthesis. At higher doses, 2-(3-Hydroxyphenoxy)propanamide can exhibit toxic or adverse effects, such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings are crucial for determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile .
Metabolic Pathways
2-(3-Hydroxyphenoxy)propanamide is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. The compound interacts with enzymes such as acetyl-coenzyme A carboxylase and fatty acid synthase, modulating their activity and affecting metabolic flux. Additionally, 2-(3-Hydroxyphenoxy)propanamide can influence metabolite levels by altering the balance between synthesis and degradation pathways. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(3-Hydroxyphenoxy)propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides. Once inside the cell, 2-(3-Hydroxyphenoxy)propanamide can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(3-Hydroxyphenoxy)propanamide is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(3-Hydroxyphenoxy)propanamide can be localized to the mitochondria, where it can exert its effects on fatty acid metabolism. Additionally, the compound can be directed to the nucleus, where it can influence gene expression and cell signaling pathways. Understanding the subcellular localization of 2-(3-Hydroxyphenoxy)propanamide is essential for elucidating its mechanism of action and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenoxy)propanamide typically involves the reaction of 3-hydroxyphenol with 2-bromopropanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxyphenol attacks the electrophilic carbon of the 2-bromopropanamide, resulting in the formation of 2-(3-Hydroxyphenoxy)propanamide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(3-Hydroxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-oxophenoxy)propanamide.
Reduction: Formation of 2-(3-hydroxyphenoxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Propanamide: The parent compound, lacking the hydroxyphenoxy group.
2-(4-Hydroxyphenoxy)propanamide: A positional isomer with the hydroxy group on the fourth carbon of the phenoxy ring.
2-(3-Methoxyphenoxy)propanamide: A derivative with a methoxy group instead of a hydroxy group.
Uniqueness
2-(3-Hydroxyphenoxy)propanamide is unique due to the presence of the hydroxyphenoxy group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications .
属性
IUPAC Name |
2-(3-hydroxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-3-7(11)5-8/h2-6,11H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUGFQLEOLSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


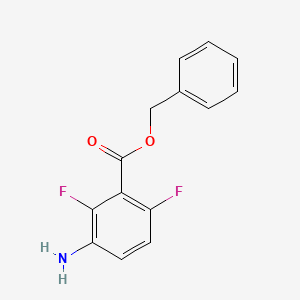
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
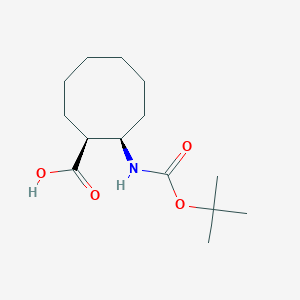
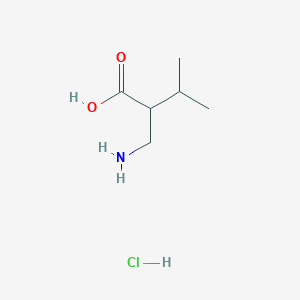
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)
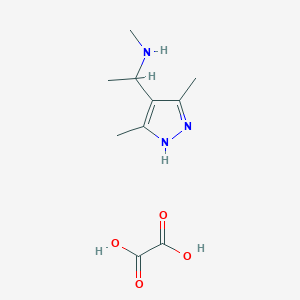
![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

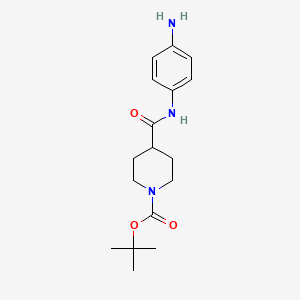
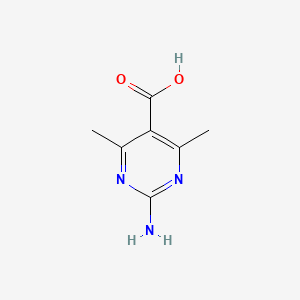
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
